Unc-CA359

Kinase Inhibition EGFR Chordoma

EGFR-driven chordoma research requires chemical probes free of the toxicological liabilities inherent to clinical inhibitors like gefitinib or erlotinib. UNC-CA359 addresses this need as a de-risked 4-anilinoquinazoline probe validated via toxicology profiling. • Alkyne handle for CuAAC click chemistry - enables in situ EGFR interactome mapping and proteomic target engagement studies. • Retains activity in U-CH2 resistant chordoma cells (IC50 = 35 µM), supporting acquired resistance mechanism research. • Distinct polypharmacology: binds GAK (Ki = 3.4 nM) and STK10 (Ki = 0.075 µM) for coordinated kinase pathway interrogation.

Molecular Formula C18H14ClN3O2
Molecular Weight 339.8 g/mol
Cat. No. B12396089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnc-CA359
Molecular FormulaC18H14ClN3O2
Molecular Weight339.8 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)Cl)C#C)OC
InChIInChI=1S/C18H14ClN3O2/c1-4-11-7-12(5-6-14(11)19)22-18-13-8-16(23-2)17(24-3)9-15(13)20-10-21-18/h1,5-10H,2-3H3,(H,20,21,22)
InChIKeyKQFANGBOVPXOEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





UNC-CA359: EGFR Inhibitor for Chordoma Research


UNC-CA359 is a 4-anilinoquin(az)oline-based small molecule inhibitor of the epidermal growth factor receptor (EGFR), with a reported IC50 of 18 nM [1]. It was developed and characterized as a de-risked chemical probe (designated compound 45 or 102) for interrogating EGFR-mediated disease phenotypes in chordoma, a rare bone cancer [2]. The compound's structure includes an alkyne group, making it a click chemistry reagent suitable for proteomic target engagement studies .

UNC-CA359: Not a Generic EGFR Inhibitor


Generic substitution is not possible because UNC-CA359 is not a generic EGFR inhibitor. Its development was specifically de-risked through a toxicology profiling assay platform to ensure its suitability as a chemical probe, distinguishing it from clinical leads like gefitinib or erlotinib which possess known liabilities [1]. The combination of its kinase selectivity profile, a functional alkyne handle for click chemistry, and its validated activity in chordoma cell lines defines a unique set of properties that are not captured by other compounds in the 4-anilinoquin(az)oline class [2].

UNC-CA359: Evidence for Selection


Potent EGFR Inhibition

UNC-CA359 demonstrates potent inhibition of the epidermal growth factor receptor (EGFR) with an IC50 of 18 nM [1]. This activity is comparable to that of clinically-approved 4-anilinoquin(az)oline inhibitors like gefitinib (IC50 ~33 nM) and erlotinib (IC50 ~2 nM) [2]. However, UNC-CA359's differentiation lies not in its absolute potency, but in its characterization as a chemical probe optimized for a specific disease context, as detailed in subsequent evidence items.

Kinase Inhibition EGFR Chordoma

De-Risked Cytotoxicity Profile

UNC-CA359 was specifically de-risked using a multiparameter cell health toxicity assay [1]. In cytotoxicity assays, it showed no toxicity towards normal human fibroblast WS1 cells (IC50 > 100 µM), while demonstrating activity in chordoma cell lines . This contrasts with clinical leads like gefitinib, which were not selected using this toxicology-focused screening cascade. This de-risking process is a key differentiator for use as a research probe.

Cytotoxicity Safety Pharmacology Chemical Probe

Collateral Kinase Selectivity

In addition to EGFR, UNC-CA359 has three main collateral kinase targets: GAK, SLK, and STK10 . It demonstrates a promising selectivity ratio of 22 for NAK over SLK/STK10, with binding constants (Ki) of 3.4 nM (GAK), 0.33 µM (SLK), and 0.075 µM (STK10) . This profile distinguishes it from more selective clinical EGFR inhibitors like erlotinib or osimertinib, which do not engage these kinases with the same relative potencies.

Kinase Selectivity Polypharmacology Chemical Probe

Activity in Resistant Chordoma Cells

UNC-CA359 was screened against U-CH2, an EGFR inhibitor-resistant chordoma cell line [1]. It maintained inhibition on U-CH2 with an IC50 of 35 µM, while losing activity on U-CH1 (IC50 >100 µM) . This demonstrates retained activity in a model resistant to other EGFR inhibitors, a key validation step in its development.

Drug Resistance Chordoma Precision Medicine

Alkyne Handle for Click Chemistry

UNC-CA359 contains an alkyne group, making it a click chemistry reagent that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This functional handle is absent in clinical EGFR inhibitors like gefitinib and erlotinib. It enables researchers to conjugate UNC-CA359 to biotin, fluorophores, or other tags for proteomic profiling, pull-down assays, and target engagement studies.

Click Chemistry Chemical Biology Target Engagement

UNC-CA359: Best-Fit Applications


Chemical Biology Target Engagement

The combination of EGFR inhibition, a defined selectivity profile, and a clickable alkyne handle makes UNC-CA359 a powerful tool for mapping the EGFR interactome in chordoma cells [1]. Researchers can use UNC-CA359 to perform in situ target engagement studies, identify novel binding partners, or validate cellular target occupancy using copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin or fluorophore tags .

Drug Resistance Mechanisms in Chordoma

UNC-CA359 was screened against U-CH2 cells, a model of EGFR inhibitor resistance [1]. Its retained activity in this resistant line (IC50 = 35 µM) makes it a valuable compound for studying the mechanisms of acquired resistance in chordoma, potentially revealing new therapeutic targets or combination strategies .

Polypharmacology: EGFR and Collateral Kinases

UNC-CA359's binding to GAK (Ki = 3.4 nM) and STK10 (Ki = 0.075 µM) [1] offers a unique polypharmacological profile. It can be used to investigate the coordinated role of these kinases in chordoma pathogenesis or other biological processes, providing a tool that is distinct from highly selective inhibitors of each individual kinase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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